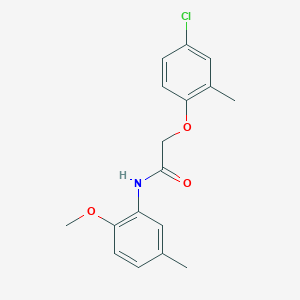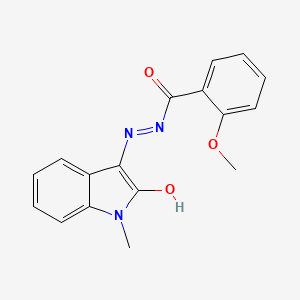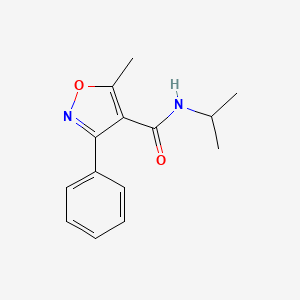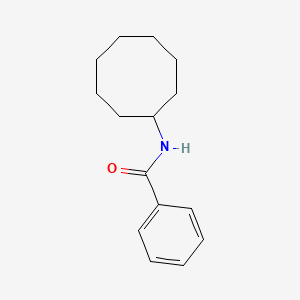
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine (MeOPP) is a chemical compound that has been studied for its potential use as a therapeutic agent in various medical applications. It belongs to the class of piperazine derivatives and has shown promising results in scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not yet fully understood, but it is believed to act on various neurotransmitter systems in the brain such as serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models such as increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of inflammatory cytokines. These effects are believed to contribute to its therapeutic benefits in various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments such as its high potency and selectivity for certain neurotransmitter systems. However, it also has some limitations such as its relatively short half-life and potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine, including further studies on its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential use in the treatment of various medical conditions. Additionally, there is a need for more studies on the safety and toxicity of 1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine to determine its potential for clinical use.
Conclusion
In conclusion, 1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a promising chemical compound that has shown potential for use in various medical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the condensation of 1-(2-methoxybenzoyl)piperazine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and neuropathic pain. It has been shown to exhibit significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-9-7-15(8-10-16)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKVKSZUHRVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)

![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)


![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)

![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)